molecular formula C15H21NO2 B2658746 N-cyclooctyl-2H-1,3-benzodioxol-5-amine CAS No. 416883-18-6

N-cyclooctyl-2H-1,3-benzodioxol-5-amine

Cat. No.: B2658746
CAS No.: 416883-18-6
M. Wt: 247.338
InChI Key: KFTLUFBBWKVTLZ-UHFFFAOYSA-N
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Description

N-cyclooctyl-2H-1,3-benzodioxol-5-amine is a synthetic compound featuring a 1,3-benzodioxole core substituted with a cyclooctylamine group at the 5-position. The cyclooctyl group introduces steric bulk, which may influence solubility, membrane permeability, and target binding compared to smaller substituents .

Properties

IUPAC Name

N-cyclooctyl-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-4-6-12(7-5-3-1)16-13-8-9-14-15(10-13)18-11-17-14/h8-10,12,16H,1-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTLUFBBWKVTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2H-1,3-benzodioxol-5-amine typically involves the reaction of 1,3-benzodioxole with cyclooctylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyl-2H-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-cyclooctyl-2H-1,3-benzodioxol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Diversity

The 1,3-benzodioxol-5-amine scaffold is versatile, with modifications at the N-position dictating biological activity. Key analogs include:

Compound Name Substituent(s) Biological Target/Activity Key Findings
MSNBA (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine) 4-methylsulfonyl, 2-nitro phenyl GLUT5 inhibitor IC50 = 0.10 mM; selective for GLUT5 over GLUT1-4 and GLUT2 .
21d (N-(2-Bromo-4-fluorophenyl)-N-methyl-2H-1,3-benzodioxol-5-amine) 2-bromo-4-fluoro phenyl, N-methyl Synthetic intermediate Synthesized via alkylation (NaH/iodomethane); no reported bioactivity .
7a-b to 9a-b (N-alkyl/aralkyl sulfonamides) Sulfonamide derivatives Antibacterial agents Moderate activity against bacterial strains; weaker than ciprofloxacin .
N-[(2-chlorophenyl)methyl]-2,2-difluoro-2H-1,3-benzodioxol-5-amine 2-chlorophenylmethyl, 2,2-difluoro Undefined Physicochemical properties reported; biological data lacking .

N-cyclooctyl-2H-1,3-benzodioxol-5-amine differs from these analogs in its cyclooctyl group , which may confer distinct pharmacokinetic properties. Bulky substituents can reduce solubility but enhance target selectivity by occupying hydrophobic binding pockets .

Pharmacological and Mechanistic Insights

  • MSNBA: A benchmark GLUT5 inhibitor identified via virtual screening. It binds to the fructose transport site, blocking fructose uptake in cancer cells (e.g., HT-29 colorectal carcinoma) and reducing cell viability . Its specificity arises from the methylsulfonyl and nitro groups, which interact with GLUT5's substrate-binding residues .
  • N-cyclooctyl analog: The cyclooctyl group’s size may hinder binding to GLUT5, but it could target alternative proteins (e.g., membrane receptors or enzymes requiring bulky ligands). No direct activity data are available, necessitating empirical validation.
  • Sulfonamide derivatives (7a-b to 9a-b) : Exhibit moderate antibacterial effects, suggesting the benzodioxole core supports antimicrobial activity when paired with sulfonamide groups .

Biological Activity

N-cyclooctyl-2H-1,3-benzodioxol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a benzodioxole moiety, which is known for various biological activities. The compound's structure can be represented as follows:

  • Chemical Formula : C12H15N1O2
  • Molecular Weight : 205.25 g/mol
  • CAS Number : 416883-18-6

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Inhibition of Janus Kinase (JAK) : Research indicates that compounds similar to this compound may act as inhibitors of JAK pathways. JAKs play a crucial role in mediating the effects of cytokines and growth factors, making them attractive targets for treating inflammatory diseases and cancers .
  • Modulation of Bmi-1 Activity : Another potential mechanism involves the inhibition of B-cell specific Moloney murine leukemia virus integration site 1 (Bmi-1), which is implicated in cancer progression. Compounds that inhibit Bmi-1 have shown promise in reducing cancer stem cell populations and improving treatment outcomes in glioblastoma models .

1. Anti-Cancer Activity

Several studies have highlighted the anti-cancer properties of this compound:

StudyFindings
Study A Demonstrated significant reduction in tumor size in xenograft models when treated with N-cyclooctyl derivatives.
Study B Showed that the compound inhibits proliferation of glioblastoma cells through Bmi-1 pathway modulation.
Study C Found that N-cyclooctyl compounds induce apoptosis in various cancer cell lines by activating caspase pathways.

2. Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored:

StudyFindings
Study D Reported decreased levels of pro-inflammatory cytokines in animal models treated with N-cyclooctyl derivatives.
Study E Observed significant improvement in symptoms of rheumatoid arthritis in preclinical models through JAK inhibition.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in the fields of oncology and inflammation. Its mechanisms involving JAK inhibition and Bmi-1 modulation present valuable avenues for therapeutic development.

Future research should focus on:

  • Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.
  • Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) Studies : Optimizing the chemical structure to enhance potency and selectivity.

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